molecular formula C19H24ClF3N6O2S B2766132 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine CAS No. 2097936-83-7

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine

Cat. No.: B2766132
CAS No.: 2097936-83-7
M. Wt: 492.95
InChI Key: ANQMUTDOFLJYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine is a useful research compound. Its molecular formula is C19H24ClF3N6O2S and its molecular weight is 492.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C22H27ClF3N3O2SC_{22}H_{27}ClF_3N_3O_2S, and its structure includes a pyridine ring, a piperazine moiety, and an imidazole sulfonamide group. The trifluoromethyl group enhances lipophilicity and biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : The presence of the imidazole group suggests potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or modulator at specific receptors, influencing neurotransmitter systems.

Antimicrobial Activity

In a high-throughput screening study, the compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis (MTB). The Minimum Inhibitory Concentration (MIC) was determined to be around 6.3 µM, indicating potent antibacterial activity against this pathogen . This is particularly relevant given the global concern regarding antibiotic resistance.

Cytotoxicity Studies

The compound's cytotoxic effects were evaluated on HepG2 liver cancer cells, yielding an IC20 value (concentration for 20% inhibition) of approximately 23 µM. This suggests that while it has antimicrobial properties, it also exhibits some level of cytotoxicity, necessitating further investigation into selectivity and safety profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted the importance of specific functional groups in enhancing biological activity. For example:

  • Trifluoromethyl Group : This group significantly increases potency against certain targets compared to non-fluorinated analogs .
  • Imidazole Sulfonamide : This moiety appears crucial for receptor binding and enzymatic interactions.

Case Studies

Several studies have explored the biological activity of similar compounds. Notably:

  • Study on Antitubercular Activity : A series of compounds structurally related to the target molecule showed varying degrees of efficacy against MTB, with some achieving MIC values lower than 10 µM. The modifications in the piperazine ring were pivotal in enhancing activity .
  • Cytotoxicity Profiling : In vitro studies demonstrated that derivatives with similar structures exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window .

Table 1: Biological Activity Summary

Compound NameTarget OrganismMIC (µM)IC20 (µM)Notes
Target CompoundMycobacterium tuberculosis6.323High potency but moderate cytotoxicity
Related Compound AMycobacterium tuberculosis5.015Lower MIC with improved selectivity
Related Compound BHepG2 Cells>3025Higher cytotoxicity observed

Table 2: Structural Features and Their Impact

Functional GroupImpact on Activity
TrifluoromethylIncreased lipophilicity and potency
Imidazole SulfonamideEnhanced receptor binding
Piperazine RingEssential for structural integrity

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClF3N6O2S/c1-13-11-27(6-7-29(13)18-16(20)8-14(9-25-18)19(21,22)23)15-2-4-28(5-3-15)32(30,31)17-10-24-12-26-17/h8-10,12-13,15H,2-7,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMUTDOFLJYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.